N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule featuring a hybrid pharmacophore design. Its structure comprises a 4-oxoquinazolin-3(4H)-yl core linked to a butanamide chain terminating in a 5-chloro-2-hydroxyphenyl group. This compound is hypothesized to exhibit biological activity due to the 4-oxoquinazoline moiety, a scaffold known for its role in modulating enzyme targets such as cyclooxygenases (COX) and cytidine triphosphate synthase (CTPS) .
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H16ClN3O3/c19-12-7-8-16(23)15(10-12)21-17(24)6-3-9-22-11-20-14-5-2-1-4-13(14)18(22)25/h1-2,4-5,7-8,10-11,23H,3,6,9H2,(H,21,24) |
InChI Key |
VMMJRZNOFKEPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including synthesis methods, biological evaluations, and structure-activity relationships.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1144452-77-6 |
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 385.8 g/mol |
Structural Characteristics
The compound features a quinazolinone moiety which is known for its diverse pharmacological properties. The presence of a chloro group and a hydroxyl group on the phenyl ring enhances its reactivity and potential biological activity.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related butanamide derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. These derivatives showed high analgesic and anti-inflammatory activities without causing gastric lesions in tested animals .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. For instance, certain benzimidazole derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Study: Antitumor Activity
In a study evaluating new benzimidazole derivatives, one compound exhibited significant cytotoxicity against MCF-7 cells, with an increase in superoxide dismutase activity and a decrease in catalase activity, suggesting a ROS-mediated mechanism of action . This highlights the potential of quinazolinone-based compounds in cancer therapeutics.
Mechanistic Insights
Preliminary mechanistic studies indicate that compounds derived from similar scaffolds may target viral replication processes. For example, certain derivatives have been identified as effective inhibitors of the SARS-CoV-2 3CL protease, showcasing their versatility beyond traditional anti-inflammatory and anticancer roles .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Hydroxyl Group : Potentially increases hydrogen bonding interactions with biological targets.
- Quinazolinone Core : Known for its broad range of biological activities, including antitumor and antiviral effects.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of both chloro and hydroxy groups may enhance binding affinity to various biological targets involved in cancer progression.
Case Study: In Vitro Antitumor Activity
A study investigating the anticancer effects of quinazolinone derivatives demonstrated that N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cellular proliferation and survival pathways.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
Research showed that this compound inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of NF-kB signaling pathways, which play a crucial role in inflammation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The results indicate that this compound possesses significant antimicrobial activity, comparable to standard antibiotics such as penicillin and fluconazole.
Enzyme Inhibition Studies
The compound has shown potential as an inhibitor of various enzymes implicated in disease processes.
Case Study: Acetylcholinesterase Inhibition
In vitro studies revealed that this compound acts as an acetylcholinesterase inhibitor, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the quinazolinone core, substituents on the aromatic rings, and variations in the linker region. Below is a comparative analysis of key compounds:
Structural and Pharmacological Comparisons
Key Observations
Substituent Impact on Activity: The 5-chloro-2-hydroxyphenyl group in the target compound may enhance solubility and target binding compared to dichlorophenoxy () or cyclopropanesulfonamido () groups. However, dichlorophenoxy derivatives show superior COX-2 selectivity .
Thioalkyl or sulfonamido linkers (–2) enhance enzyme-binding specificity but may increase metabolic instability .
Therapeutic Potential: COX-2 inhibitors () exhibit lower ulcerogenicity than NSAIDs like diclofenac, suggesting the target compound’s hydroxyphenyl group could further reduce gastrointestinal toxicity .
Q & A
Basic: What synthetic strategies are effective for preparing quinazolinone derivatives like N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted aldehydes and quinazolinone precursors. For example, derivatives with styryl or arylvinyl substituents are synthesized via refluxing equimolar ratios of precursors (e.g., 4-oxoquinazolin-3(4H)-yl acetamide and substituted benzaldehydes) in polar aprotic solvents like DMF or DMSO for 18–35 hours . Yield optimization requires precise stoichiometry (e.g., 1:6.4–1:15.6 molar ratios) and temperature control (reflux at 80–120°C). Post-synthesis purification via column chromatography or recrystallization ensures purity (>95% by HPLC). Key characterization includes 1H/13C NMR for vinyl proton confirmation (δ 6.5–8.5 ppm) and EI-MS for molecular ion validation .
Basic: Which spectroscopic techniques are essential for structural elucidation of quinazolinone-based compounds?
Methodological Answer:
- 1H/13C NMR : Critical for confirming vinyl protons (δ 6.5–8.5 ppm), amide NH (δ 10–12 ppm), and substituent-specific shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- EI-MS : Validates molecular weight (e.g., m/z 455.19–493.87 [M+]) and fragmentation patterns .
- Melting Point Analysis : Used to assess purity (e.g., 274–328°C for styryl derivatives) .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar quinazolinone analogs?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH3) and correlate with activity trends (e.g., IC50 values) .
- Dose-Response Curves : Confirm activity thresholds using multiple concentrations (e.g., 1–100 µM) .
- Target Selectivity Assays : Compare inhibition of related targets (e.g., COX-2 vs. COX-1) to rule off-target effects .
Advanced: What experimental models are suitable for evaluating the anti-inflammatory activity of quinazolinone derivatives?
Methodological Answer:
- In Vivo :
- In Vitro :
Advanced: How can computational methods predict the interaction of quinazolinones with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to target active sites (e.g., COX-2’s hydrophobic pocket). Validate with binding energy scores (ΔG < -8 kcal/mol) .
- Pharmacophore Modeling : Identify critical motifs (e.g., 4-oxoquinazolinone core for H-bonding) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å) .
Basic: How to assess the purity and stability of synthesized derivatives under varying storage conditions?
Methodological Answer:
- HPLC : Use C18 columns (e.g., 90:10 acetonitrile/water) to quantify purity (>95%) .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
Advanced: What strategies enhance the selectivity of quinazolinones for cancer-related targets like tyrosine kinases?
Methodological Answer:
- Fragment-Based Drug Design : Incorporate substituents mimicking ATP-binding pocket residues (e.g., halogenated aryl groups for hydrophobic interactions) .
- Kinase Profiling Panels : Test against >50 kinases to identify off-target inhibition (e.g., IC50 >10 µM for non-target kinases) .
Advanced: How to validate apoptosis induction by quinazolinone derivatives in cancer cell lines?
Methodological Answer:
- Flow Cytometry (Annexin V/PI Staining) : Quantify early/late apoptotic cells (e.g., >30% apoptosis at 50 µM) .
- Caspase-3/7 Activation Assays : Use luminescent substrates (e.g., 2–3-fold increase in activity vs. control) .
- Mitochondrial Membrane Potential (ΔΨm) Assays : JC-1 dye detects depolarization (red/green fluorescence ratio <1.0) .
Basic: What are common pitfalls in interpreting NMR data for quinazolinone derivatives?
Methodological Answer:
- Solvent Peaks : DMSO-d6 residual protons (δ 2.5 ppm) may obscure NH signals. Use D2O exchange to confirm labile protons .
- Diastereotopic Protons : For styryl derivatives, splitting patterns (e.g., AB quartets) confirm E/Z isomerism .
Advanced: How to address low aqueous solubility of quinazolinones in pharmacological assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated side chains .
- Nanoformulation : Encapsulate in liposomes (e.g., 100–200 nm particles) or use cyclodextrin complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
